(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
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Overview
Description
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 7th position and an amine group at the 4th position of the benzofuran ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves multiple steps starting from 4-fluoro-3-methylphenol . The synthetic route includes:
Bromination: The starting material undergoes bromination to introduce a bromine atom.
O-Alkylation: The brominated compound is then subjected to O-alkylation.
Cyclization: Cyclization is carried out to form the benzofuran ring.
Bromination: Another bromination step is performed.
Azidation or Ammonolysis: The compound undergoes azidation or ammonolysis.
Reduction: Finally, reduction is carried out to obtain this compound.
This synthetic route is noted for its simplicity, high yield, and environmentally friendly nature .
Chemical Reactions Analysis
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom and amine group can participate in substitution reactions with suitable reagents.
Cyclization: Further cyclization reactions can be carried out to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The amine group can form hydrogen bonds with target molecules, further influencing its activity .
Comparison with Similar Compounds
Similar compounds to (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine include:
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another fluorinated benzofuran derivative with similar properties.
(5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride): A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(7-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2H,3-5,11H2 |
InChI Key |
IEAORNNDVRAHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C21)CN)F |
Origin of Product |
United States |
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